molecular formula C₃₁H₃₂N₂O₅ B1139792 (S)-(-)-5'-Benzyloxyphenyl Carvedilol CAS No. 887353-00-6

(S)-(-)-5'-Benzyloxyphenyl Carvedilol

货号: B1139792
CAS 编号: 887353-00-6
分子量: 512.6
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-5’-Benzyloxyphenyl Carvedilol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps :

    Formation of the Intermediate: The synthesis begins with the reaction of hydroxy carbazole with epichlorohydrin in the presence of a base, such as sodium hydroxide, in a solvent like dimethyl sulfoxide (DMSO) at a temperature of 10-15°C. This reaction forms an epoxide intermediate.

    Nucleophilic Substitution: The epoxide intermediate is then reacted with (S)-(-)-5’-Benzyloxyphenylamine under basic conditions to form the desired product, (S)-(-)-5’-Benzyloxyphenyl Carvedilol.

Industrial Production Methods

Industrial production of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .

化学反应分析

Types of Reactions

(S)-(-)-5’-Benzyloxyphenyl Carvedilol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized at various positions on the aromatic ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the benzyloxy group, converting it to a benzyl alcohol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the carbazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions include hydroxylated derivatives, benzyl alcohol derivatives, and various substituted carbazole derivatives .

科学研究应用

(S)-(-)-5’-Benzyloxyphenyl Carvedilol has a wide range of scientific research applications:

作用机制

相似化合物的比较

Similar Compounds

    R(+)-Carvedilol: The R(+)-enantiomer of Carvedilol, which primarily acts as an alpha-1 adrenoceptor blocker.

    Propranolol: A non-selective beta-adrenergic antagonist used for similar cardiovascular conditions.

    Metoprolol: A selective beta-1 adrenergic antagonist used in the treatment of hypertension and heart failure.

Uniqueness

(S)-(-)-5’-Benzyloxyphenyl Carvedilol is unique due to its dual beta and alpha-1 adrenergic blocking properties, which provide a broader spectrum of cardiovascular protection compared to other beta-blockers . Its chiral nature also allows for more targeted therapeutic effects with potentially fewer side effects .

生物活性

(S)-(-)-5'-Benzyloxyphenyl carvedilol is a derivative of carvedilol, a well-established nonselective beta-blocker and alpha-1 blocker used primarily in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Pharmacodynamics

Carvedilol exhibits a complex pharmacological profile, acting on multiple receptor systems. The biological activity of this compound can be understood through its interactions with various receptors:

Receptor K_i (nM) Action
5-HT 1A3.4Antagonist
5-HT 2207Antagonist
D 2213Antagonist
α 13.4Antagonist
α 22,168Antagonist
β 10.24–0.43Antagonist
β 20.19–0.25Antagonist

The data indicates that this compound has a high affinity for adrenergic receptors, particularly β-adrenergic receptors, which are crucial in mediating cardiovascular effects such as heart rate reduction and vasodilation .

The mechanism by which this compound exerts its effects includes:

  • Beta-Adrenergic Blockade : It blocks β1 and β2 adrenergic receptors, leading to decreased heart rate and myocardial contractility.
  • Alpha-1 Receptor Antagonism : This action results in vasodilation, reducing peripheral vascular resistance and lowering blood pressure.
  • Antioxidant Properties : Carvedilol has been shown to exhibit antioxidant effects that may contribute to its cardioprotective properties .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound beyond traditional uses:

  • COVID-19 Treatment Potential : Research indicates that carvedilol may reduce angiotensin-converting enzyme (ACE) expression, potentially limiting SARS-CoV-2 entry into host cells. In vitro assays demonstrated that carvedilol could inhibit viral infection in human lung epithelial cells .
  • Nanoparticle Formulation : A study explored the encapsulation of carvedilol in albumin-based nanoparticles to improve bioavailability and prolong circulation time. Results showed that the nanoparticle formulation significantly increased the half-life of carvedilol compared to its free form, enhancing its therapeutic efficacy .
  • Cardiovascular Benefits : Clinical data suggest that carvedilol improves outcomes in patients with heart failure by reducing mortality rates and hospitalizations due to cardiovascular events .

常见问题

Q. Basic: What analytical methods are validated for quantifying (S)-(-)-5'-Benzyloxyphenyl Carvedilol enantiomeric purity?

Answer:
Chiral HPLC is the gold standard for resolving carvedilol enantiomers. A validated method uses a Phenomenex Lux-cellulose-4 column (250 mm × 4.6 mm; 5 µm) with isopropanol/n-heptane (60:40 v/v) mobile phase at 1.0 mL/min flow rate and UV detection at 254 nm. This method achieves baseline separation of this compound from its (R)-(+) counterpart, with precision (RSD < 2%) and accuracy (98–102%) per ICH guidelines . Method validation includes linearity (0.1–100 µg/mL), specificity (no interference from excipients), and robustness (pH, temperature variations).

Q. Basic: How is the structural integrity of this compound confirmed during synthesis?

Answer:
FTIR spectroscopy is critical for verifying structural integrity. Key peaks include:

  • O-H stretch at 3400–3500 cm⁻¹ (phenolic group).
  • C-O-C stretch at 1250 cm⁻¹ (benzyloxy group).
  • C=O stretch at 1680 cm⁻¹ (carbazole moiety).
    Comparative analysis of synthesized batches against reference standards ensures no chemical degradation or excipient interactions . Melting point analysis (113.2 ± 3.1°C) further confirms purity .

Q. Basic: What solvent systems optimize solubility for in vitro assays?

Answer:
Solubility studies in phosphate buffer (pH 7.4), methanol, chloroform, and 0.1N HCl reveal:

SolventSolubility (mg/mL)
PBS (pH 7.4)1.2 ± 0.3
Methanol25.4 ± 1.1
Chloroform30.8 ± 2.5
Methanol is preferred for stock solutions, while PBS (pH 7.4) mimics physiological conditions for dissolution testing (USP rotating paddle method, 50 rpm, 37°C) .

Q. Advanced: How does the benzyloxyphenyl moiety influence sodium channel modulation?

Answer:
The (3-fluoro)benzyloxyphenyl unit in this compound enhances voltage-gated Na⁺ channel slow inactivation . Electrophysiological studies in CAD cells show:

  • V₁/₂ shift : +15.8 mV for (S)-enantiomer vs. control.
  • Frequency-dependent blockade : IC₅₀ of 0.60 µM at +20 mV.
    This pharmacophore stabilizes the slow-inactivated state, reducing neuronal excitability in dorsal root ganglion (DRG) neurons, making it a candidate for neuropathic pain research .

Q. Advanced: What enantiomer-specific differences exist in CYP-mediated metabolism?

Answer:
this compound undergoes CYP2C9-mediated O-methylation (major pathway) and CYP2D6/3A4-mediated 4’/5’-hydroxylation . Key differences vs. R-(+)-enantiomer:

ParameterS-(-)-EnantiomerR-(+)-Enantiomer
t₁/₂ (hours) 7–115–9
CYP2C9 contribution 65%30%
Plasma protein binding 98%95%
Hepatic microsomal studies using selective inhibitors (e.g., sulfaphenazole for CYP2C9) validate metabolic pathways .

Q. Advanced: How is this enantiomer utilized in cancer pharmacology research?

Answer:
this compound demonstrates chemopreventive activity in murine skin cancer models. Key findings:

  • Dose-dependent inhibition : 10 µM reduces tumor incidence by 62% vs. control.
  • Mechanism : Downregulates β-adrenergic receptor/STAT3 signaling, suppressing pro-inflammatory cytokines (IL-6, TNF-α).
    In vitro assays (MTT, apoptosis markers) in A549 lung adenocarcinoma cells show IC₅₀ of 8.7 µM .

Q. Advanced: What experimental designs address contradictory data in dissolution studies?

Answer:
Contradictions in dissolution profiles (e.g., pH-dependent variability) are resolved via:

Biorelevant media : FaSSIF (pH 6.5) vs. FeSSIF (pH 5.0) to simulate gastrointestinal conditions.

Statistical modeling : ANOVA with Tukey post hoc (p < 0.05) identifies significant differences.

Accelerated stability testing : 40°C/75% RH for 6 months to correlate dissolution slowdown with crystallinity changes (XRD analysis) .

Q. Advanced: How is this enantiomer applied in neuropharmacology models?

Answer:
In rat models of neuropathic pain, this compound (10 mg/kg, oral) reduces mechanical allodynia by 45% (von Frey test). Mechanistic studies show:

  • NaV1.7 inhibition : Patch-clamp assays confirm 40% current blockade at 1 µM.
  • Microglial modulation : Suppresses IL-1β and COX-2 in spinal cord tissue (Western blot) .

Q. Basic: What synthetic routes yield high-purity this compound?

Answer:
A stereoselective synthesis involves:

Chiral resolution : Diastereomeric salt formation with L-(+)-tartaric acid.

Benzyloxy protection : Reaction of 5’-hydroxyphenyl carvedilol with benzyl bromide (K₂CO₃, DMF, 60°C).

Purification : Silica gel chromatography (hexane:ethyl acetate, 7:3) yields >99% enantiomeric excess (HPLC) .

Q. Advanced: How do population pharmacokinetic models guide dosing in preclinical studies?

Answer:
Nonlinear mixed-effects modeling (NONMEM) in rats identifies:

  • CL/F : 12.3 L/h (allometric scaling to humans: 1.2 L/h).
  • Vd/F : 245 L (high tissue penetration).
    Covariates like CYP2D6 polymorphism (e.g., *10 allele) reduce clearance by 30%, requiring dose adjustments in genotyped cohorts .

属性

IUPAC Name

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHXJWOZEWRBDU-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601118466
Record name (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217822-96-2
Record name (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217822-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。